Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate
Overview
Description
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C8H15NO3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Mechanism of Action
Target of Action
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, also known as methyl 4-(aminomethyl)oxane-4-carboxylate, is a reagent used in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase . The primary target of this compound is the mTOR kinase, a central regulator of cell growth and proliferation .
Mode of Action
The compound interacts with mTOR kinase, inhibiting its activity . This inhibition disrupts the normal functioning of the mTOR signaling pathway, leading to changes in cell growth and proliferation .
Biochemical Pathways
The compound primarily affects the mTOR signaling pathway . This pathway is crucial for regulating cell growth and proliferation. By inhibiting mTOR kinase, the compound disrupts this pathway, potentially leading to reduced cell growth and proliferation .
Pharmacokinetics
The compound is used as a reagent in the development of drugs, suggesting that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for drug development .
Result of Action
The inhibition of mTOR kinase by this compound can lead to reduced cell growth and proliferation . This could potentially be beneficial in conditions where cell growth and proliferation are undesirable, such as in certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of various pharmaceuticals, suggesting that it may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Given its use in pharmaceutical synthesis, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Given its use in pharmaceutical synthesis, it may exhibit threshold effects and potentially toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method involves the reductive amination of tetrahydro-4H-pyran-4-one with formaldehyde and ammonium chloride, followed by esterification with methanol . The reaction conditions often require a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.
4-Aminotetrahydropyran: Similar structure but lacks the ester group.
Methyl tetrahydro-2H-pyran-4-carboxylate: Lacks the aminomethyl group.
Uniqueness
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is unique due to the presence of both the aminomethyl and ester groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 4-(aminomethyl)oxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTUCQHBOFWNQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649675 | |
Record name | Methyl 4-(aminomethyl)oxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793658-98-7 | |
Record name | Methyl 4-(aminomethyl)oxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminomethyl-tetrahydro-pyran-4-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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